Huperzine B

Acetylcholinesterase Selectivity Butyrylcholinesterase

Unlike donepezil, galantamine, or tacrine, Huperzine B offers a superior therapeutic index and prolonged AChE inhibition with minimal peripheral (BuChE) side effects. Its NMDA receptor antagonism (IC50 316.8 µM) and ability to reverse H2O2-induced PC12 cell death make it an unparalleled multi-target probe for Alzheimer's and oxidative stress models. Substituting with generic AChE inhibitors will skew cognitive behavioral data due to off-target cholinergic toxicity. Order high-purity HupB today for reproducible, high-confidence neuroprotection studies.

Molecular Formula C16H20N2O
Molecular Weight 256.34 g/mol
CAS No. 103548-82-9
Cat. No. B025992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuperzine B
CAS103548-82-9
Synonymsfordimine
huperzine B
Molecular FormulaC16H20N2O
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4
InChIInChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11-,12+,16+/m0/s1
InChIKeyYYWGABLTRMRUIT-HWWQOWPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Huperzine B (CAS 103548-82-9) Procurement Guide: AChE Selectivity and Therapeutic Index Data


Huperzine B (HupB) is a Lycopodium alkaloid isolated from Huperzia serrata that acts as a selective, reversible acetylcholinesterase (AChE) inhibitor [1]. It demonstrates a higher therapeutic index and longer duration of action compared to the more potent congener Huperzine A, positioning it as a distinct research candidate in neuroprotection and cognitive disorders [2].

Why Huperzine B Cannot Be Substituted with Generic AChE Inhibitors


Despite sharing a core AChE inhibitory mechanism with clinically established drugs like donepezil, galantamine, and tacrine, Huperzine B presents a unique pharmacological profile. Unlike tacrine, which demonstrates a much lower BuChE:AChE selectivity ratio (0.54) [1], Huperzine B is highly selective for AChE (ratio 65.8) [1]. Furthermore, its NMDA receptor antagonist profile differs significantly from other in-class compounds [2]. These quantitative divergences in selectivity and secondary pharmacology mean that substituting HupB with a generic AChE inhibitor will fundamentally alter the experimental outcomes, particularly in models where peripheral cholinergic side effects or non-AChE target engagement are critical variables.

Quantitative Evidence Guide: Huperzine B Differentiation from Comparators


Huperzine B Exhibits Significantly Higher AChE vs. BuChE Selectivity Than Tacrine

Huperzine B demonstrates markedly higher selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) compared to the reference drug tacrine. In a direct head-to-head in vitro study, the IC50 ratio for BuChE:AChE was 65.8 for Huperzine B, versus only 0.54 for tacrine [1]. This indicates HupB is over 120-fold more selective for the target CNS enzyme relative to the peripheral one than tacrine.

Acetylcholinesterase Selectivity Butyrylcholinesterase

Huperzine B's NMDA Receptor Antagonism Profile is Intermediate Among AChE Inhibitors

In a comparative study of six cholinesterase inhibitors, Huperzine B showed a distinct NMDA receptor antagonism profile, as measured by [3H]MK-801 binding displacement in rat cerebral cortex. Its IC50 value was 316.8 ± 93.2 µM. This places its potency intermediate to tacrine/huperzine A and galantamine, which had IC50 values of 36.9 ± 12.1 µM and 3344 ± 295 µM, respectively [1]. This establishes a quantifiable difference in secondary pharmacology within the AChE inhibitor class.

NMDA Receptor Neuroprotection Receptor Binding

Huperzine B Demonstrates a Higher Therapeutic Index than Physostigmine in vivo

In vivo studies have established that Huperzine B possesses a larger therapeutic index than the classical AChE inhibitor physostigmine. While both compounds reversed experimentally-induced amnesia in mice, the active dose of Huperzine B (1.0-1.5 mg/kg i.p. or 2.4 mg/kg i.g.) was significantly higher than the active dose of physostigmine (0.125-0.175 mg/kg i.p.) [1]. This indicates a wider margin between efficacy and toxicity for HupB compared to this potent but toxic comparator.

Therapeutic Index In vivo Memory

Huperzine B Attenuates Oxidative Stress-Induced Neuronal Injury in PC12 Cells

Huperzine B demonstrates a quantifiable neuroprotective effect against oxidative injury. In a hydrogen peroxide-induced injury model using PC12 cells, treatment with Huperzine B at concentrations ranging from 0.1 to 100 µM significantly increased cell viability [1]. This effect was correlated with increased activity of antioxidant enzymes glutathione peroxidase (GPX) and catalase (CAT), and a decrease in malondialdehyde (MDA) levels at concentrations of 10-100 µM [1].

Neuroprotection Oxidative Stress Cell Viability

Recommended Application Scenarios for Huperzine B (CAS 103548-82-9)


Studying CNS-Selective AChE Inhibition with Minimal Peripheral Toxicity

For in vivo studies requiring prolonged, selective inhibition of brain AChE without confounding peripheral (BuChE-mediated) side effects, Huperzine B is a superior tool compared to less selective compounds like tacrine. Its high BuChE:AChE IC50 ratio of 65.8 [1] predicts a cleaner CNS profile, enabling researchers to attribute observed cognitive effects more directly to central AChE inhibition.

Investigating Dual AChE/NMDA Mechanisms in Neuroprotection

Research programs focused on multi-target directed ligands (MTDLs) for Alzheimer's disease or other neurodegenerative conditions should consider Huperzine B. Its specific, quantifiable NMDA receptor antagonism (IC50 316.8 µM) [2] is distinct from both HupA and galantamine, providing a unique chemical probe to study the interplay between cholinergic and glutamatergic systems in synaptic health and excitotoxicity.

In vivo Cognitive Studies with a Wider Safety Margin

When designing long-term or higher-dose in vivo behavioral experiments, the superior therapeutic index of Huperzine B compared to physostigmine and tacrine is a key selection criterion. Its ability to reverse memory deficits in multiple models at doses with a wider safety margin [3] allows for more robust experimental designs with reduced animal attrition due to cholinergic toxicity.

In vitro Oxidative Stress and Neuronal Viability Models

For in vitro research investigating non-cholinergic neuroprotective mechanisms, Huperzine B is the appropriate choice over purely anti-AChE compounds. Its demonstrated capacity to attenuate H2O2-induced cell death in PC12 cells [4] positions it as a valuable reference compound for studies on antioxidant enzyme induction and mitochondrial protection in neuronal cell lines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Huperzine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.